molecular formula C9H6F4O2 B14410456 2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one CAS No. 83505-20-8

2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one

Cat. No.: B14410456
CAS No.: 83505-20-8
M. Wt: 222.14 g/mol
InChI Key: NSCGGDALZCIDMB-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one is a chemical compound with the molecular formula C9H6F4O2 It is known for its unique structure, which includes a tetrafluorinated propanone group attached to a hydroxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one typically involves the reaction of 2-hydroxyacetophenone with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2,3,3,3-tetrafluoro-1-(2-oxophenyl)propan-1-one.

    Reduction: Formation of 2,3,3,3-tetrafluoro-1-(2-hydroxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrafluorinated propanone group can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoro-1-propanol: A related compound with a similar tetrafluorinated structure but different functional groups.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with distinct properties and applications.

    2,3,3,3-Tetrafluoropropene: A fluorinated olefin with different reactivity and uses.

Uniqueness

2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one is unique due to its combination of a hydroxyphenyl group and a tetrafluorinated propanone group. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

83505-20-8

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-1-(2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H6F4O2/c10-8(9(11,12)13)7(15)5-3-1-2-4-6(5)14/h1-4,8,14H

InChI Key

NSCGGDALZCIDMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(C(F)(F)F)F)O

Origin of Product

United States

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